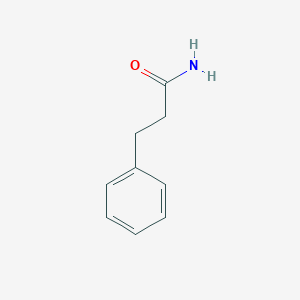

3-Phenylpropanamide

説明

Contextualization within Amide Chemistry

Amides are a class of organic compounds derived from carboxylic acids, defined by a carbonyl group (C=O) linked to a nitrogen atom. evitachem.com This functional group is central to the chemistry of peptides and proteins, making amides ubiquitous in biology. solubilityofthings.com The amide linkage imparts specific properties, including polarity and the capacity for hydrogen bonding, which significantly influence a molecule's physical characteristics and biological interactions. solubilityofthings.com

3-Phenylpropanamide exemplifies the traits of a primary amide. It can participate in typical amide reactions, including:

Hydrolysis: It can be broken down into its constituent acid (3-phenylpropanoic acid) and amine (ammonia) under acidic or basic conditions. evitachem.com

Reduction: The amide group can be reduced to an amine, yielding 3-phenylpropanamine, using powerful reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to 3-phenylpropanoic acid with suitable oxidizing agents.

The presence of the phenyl group attached to the propanamide backbone adds steric and electronic properties that are studied in contexts like drug design and biochemical applications. solubilityofthings.com

Significance as a Scaffold in Organic Synthesis

In organic synthesis, a "scaffold" is a core molecular structure used as a building block to create a variety of more complex derivatives. This compound's structural simplicity and reactive functionality make it a valuable scaffold. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. solubilityofthings.com

The synthesis of this compound itself is typically achieved through the amidation of 3-phenylpropanoic acid (also known as hydrocinnamic acid). A common laboratory method involves converting the acid to its more reactive acid chloride form using a reagent like thionyl chloride, which is then reacted with ammonia. More contemporary methods focus on direct amidation using coupling reagents or innovative, solvent-free techniques to improve efficiency and yield.

The true value of this compound as a scaffold is demonstrated in its use to produce N-substituted derivatives, which are central to many research applications.

| Synthesis Method | Description | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Mixed Anhydride-Mediated Amidation | A common method for forming N-substituted amides by activating the carboxylic acid. | 3-phenylpropanoic acid, isopropylamine, mixed anhydride intermediate. | High reproducibility | |

| Coupling Reagent-Assisted Synthesis | Directly couples the acid with an amine, minimizing side products. | 3-phenylpropanoic acid, benzylamine, EDC·HCl in ethyl acetate. | Up to 81% | |

| Solvent-Free Reactive Extrusion | An emerging technique that avoids traditional solvents, accelerating the reaction. | Reaction of 3-phenylpropanoic acid and benzylamine in a twin-screw extruder. | Not specified |

Overview of Research Trajectories

Research involving the this compound scaffold spans multiple scientific disciplines, primarily focused on creating new molecules with specific biological activities.

Medicinal Chemistry: The this compound framework is a building block for molecules targeting various biological systems. Derivatives have been investigated as enzyme inhibitors and receptor ligands. For example, analogs of N-(2-Hydroxyphenyl)-3-phenylpropanamide show agonist activity at the GPR88 receptor, which is implicated in neuropsychiatric disorders. vulcanchem.com Other research has focused on developing derivatives with potential anticonvulsant activity by creating N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides that interact with GABA-A receptors.

Agrochemicals: The scaffold is a precursor for developing new herbicides and pesticides. A significant body of research has explored the antibacterial and antifungal properties of its derivatives against plant pathogens. In one study, a series of this compound derivatives containing acyl hydrazone units were synthesized and tested for their ability to inhibit bacteria that affect crops. researchgate.net Several of these new compounds showed excellent inhibitory effects against pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), in some cases outperforming commercial agricultural agents. researchgate.net

Antimicrobial Research: Beyond agricultural applications, derivatives are being explored to combat human and animal pathogens. Studies have shown that certain derivatives possess significant antibacterial, antifungal, and anthelmintic (anti-worm) properties. innovareacademics.in Another key area of research is the inhibition of quorum sensing (QS), the process by which bacteria communicate and coordinate group behaviors. N-(4-Fluorophenyl)-3-phenylpropanamide, for example, has demonstrated potent inhibition of QS, suggesting a path to disrupt bacterial virulence without directly killing the bacteria.

| Derivative Class/Compound | Research Area | Finding | Reference |

|---|---|---|---|

| Acyl hydrazone derivatives (e.g., III8, III34) | Agrochemical (Antibacterial) | Showed excellent inhibition of Xanthomonas oryzae pv. oryzae with EC₅₀ values of 7.1 and 4.7 μg/mL, respectively. researchgate.net | researchgate.net |

| Acyl hydrazone derivatives (e.g., III12, III14) | Agrochemical (Antibacterial) | Effective against Ralstonia solanacearum with EC₅₀ values of 7.6 μg/mL. researchgate.net | researchgate.net |

| N-(4-Fluorophenyl)-3-phenylpropanamide | Quorum Sensing Inhibition | Demonstrated potent inhibition of bacterial communication phenotypes. | |

| N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides | Medicinal Chemistry (Anticonvulsant) | Derivatives exhibited anticonvulsant activity through interaction with GABA-A receptors. | |

| N-(2-Hydroxyphenyl)-3-phenylpropanamide analogs | Medicinal Chemistry (Receptor Modulation) | Act as agonists at the GPR88 orphan receptor. vulcanchem.com | vulcanchem.com |

特性

IUPAC Name |

3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIBCOSBNVFEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144517 | |

| Record name | beta-Phenylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-93-2 | |

| Record name | 3-Phenylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phenylpropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Phenylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T611KTZ61K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Optimization for 3-phenylpropanamide and Its Derivatives

Classical Amidation Approaches

Classical amidation methods remain fundamental in the synthesis of 3-phenylpropanamide and its derivatives. These approaches primarily involve the activation of the carboxylic acid group of 3-phenylpropanoic acid to facilitate nucleophilic attack by an amine.

Acid Chloride Intermediate Route

A prevalent and robust method for synthesizing this compound involves the conversion of 3-phenylpropanoic acid into its more reactive acid chloride derivative, 3-phenylpropanoyl chloride. rsc.org This intermediate readily reacts with an amine source to form the desired amide.

The formation of 3-phenylpropanoyl chloride is commonly achieved by treating 3-phenylpropanoic acid with thionyl chloride (SOCl₂). The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate, which releases a chloride ion and forms a chlorosulfite intermediate. The subsequent loss of sulfur dioxide and a chloride ion generates the acylium ion, which is then attacked by the chloride ion to yield the final acid chloride product. The evolution of sulfur dioxide and hydrogen chloride gas drives the reaction to completion.

The reaction is typically carried out under reflux conditions, with temperatures ranging from 65–70°C. Dichloromethane or toluene are often employed as solvents for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction through the in-situ formation of the Vilsmeier reagent. walisongo.ac.id Once the acid chloride is formed, excess thionyl chloride is often removed by distillation before proceeding to the next step.

The subsequent amidation is then performed by reacting the 3-phenylpropanoyl chloride with an appropriate amine, such as ammonia gas or aqueous ammonium hydroxide for the synthesis of the primary amide, this compound. For the synthesis of N-substituted derivatives, a primary or secondary amine is used. This step is typically carried out in the presence of a base, like triethylamine or pyridine, to neutralize the hydrogen chloride byproduct that is formed. rsc.org

A general reaction scheme is as follows: C₆H₅CH₂CH₂COOH + SOCl₂ → C₆H₅CH₂CH₂COCl + SO₂ + HCl C₆H₅CH₂CH₂COCl + 2 RNH₂ → C₆H₅CH₂CH₂CONHR + RNH₃⁺Cl⁻

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and work-up procedures.

| Parameter | Condition | Impact on Yield/Purity |

| Temperature | 0–5°C during acid chloride formation and amine addition. | Minimizes side reactions and by-product formation. |

| 65-70°C for thionyl chloride activation. | Ensures efficient conversion to the acid chloride. | |

| Solvent | Dichloromethane or toluene. | Provides good solubility for the reactants and facilitates the reaction. |

| Stoichiometry | 1:1.2 molar ratio of acyl chloride to amine. | An excess of the nucleophile can drive the reaction towards completion. |

| Work-up | Sequential washes with aqueous HCl and NaOH. | Removes unreacted reagents and by-products. |

The work-up procedure is critical for isolating a pure product. This typically involves quenching the reaction mixture, followed by extraction and washing steps. Sequential washes with dilute aqueous acid (e.g., 1N HCl) and base (e.g., 1N NaOH) are effective in removing unreacted starting materials and by-products. rsc.org

The acid chloride route can provide good to high yields of this compound and its derivatives, often ranging from 70% to 85%. The purity of the final product is highly dependent on the rigorous removal of any residual thionyl chloride and the effectiveness of the purification process.

Purification is commonly achieved through recrystallization, often using ethanol/water mixtures, or by column chromatography on silica gel with an appropriate eluent system like ethyl acetate/hexane. For large-scale preparations, a study demonstrated that the reaction of 3-phenylpropanoyl chloride with ammonium chloride in N-methyl-2-pyrrolidone (NMP) at 120°C for 1 hour afforded an 84% yield of this compound. ccspublishing.org.cn

Optimization Parameters (e.g., Temperature, Solvent, Work-up Procedures)

Carbodiimide-Based Coupling Agents (e.g., EDC·HCl)

Carbodiimide-based coupling agents offer a milder alternative to the acid chloride route for the synthesis of amides. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are widely used, particularly when dealing with sensitive substrates or when the use of harsh reagents like thionyl chloride is undesirable. wikipedia.org

The mechanism of EDC-mediated amidation involves the activation of the carboxylic acid group of 3-phenylpropanoic acid. taylorandfrancis.comthermofisher.com The reaction is typically carried out in a suitable organic solvent, such as dichloromethane or ethyl acetate.

The key steps in the mechanistic pathway are:

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide carbon of EDC, leading to the formation of a highly reactive O-acylisourea intermediate. taylorandfrancis.comthermofisher.comwikipedia.org

Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. wikipedia.orgwikipedia.org

Amide Bond Formation: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and releases a water-soluble urea byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea. wikipedia.orgthermofisher.comwikipedia.org

The reaction can be summarized as follows: C₆H₅CH₂CH₂COOH + EDC + RNH₂ → C₆H₅CH₂CH₂CONHR + N-ethyl-N'-(3-dimethylaminopropyl)urea

The reaction is often carried out at room temperature or slightly above (e.g., 30°C), with reaction times typically ranging from 30 to 60 minutes. The use of additives like 1-hydroxybenzotriazole (HOBt) can sometimes be employed to improve efficiency and suppress side reactions.

Reaction Conditions (e.g., Molar Ratios, Time, Temperature)

The successful synthesis of this compound and its derivatives is highly dependent on the precise control of reaction conditions. Key parameters such as molar ratios of reactants, reaction time, and temperature play a critical role in maximizing product yield and minimizing the formation of byproducts.

One common method for synthesizing N-substituted 3-phenylpropanamides involves the amidation of 3-phenylpropanoic acid. For instance, in the synthesis of N-benzyl-3-phenylpropanamide mediated by EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), a 1:1 molar ratio between the acid and the amine is typically employed. The reaction is often carried out at 30°C for a duration of 30 to 60 minutes.

Another approach involves the activation of 3-phenylpropanoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate is then reacted with an amine. The temperature for the SOCl₂-mediated activation is generally maintained between 65–70°C. To prevent side reactions, the initial formation of the acid chloride is often conducted at a lower temperature, around 0–5°C.

For the synthesis of N-isopropyl-3-phenylpropanamide, carbodiimide-mediated amidation using reagents like EDC or DCC (dicyclohexylcarbodiimide) is a standard procedure. The reaction is typically performed at temperatures ranging from 0–25°C. An optimized protocol for this synthesis using isobutyl chloroformate involves maintaining a temperature of -20°C to 5°C during anhydride formation and 0–25°C for the subsequent amine coupling. In this case, specific molar equivalencies of reactants are used: 3-phenylpropanoic acid (1.0 equiv), isobutyl chloroformate (1.05 equiv), triethylamine (1.1 equiv), and isopropylamine (1.2 equiv).

The synthesis of 2-amino-2-methyl-3-phenylpropanamide provides another example of the importance of stoichiometric control. A 1:1.2 molar ratio of the acyl chloride to ammonia is used to ensure an excess of the nucleophile, which drives the reaction to over 90% conversion. The temperature is initially kept at 0–5°C during reagent mixing and then gradually warmed to 25°C over a period of 4–6 hours.

The following table summarizes the reaction conditions for the synthesis of various this compound derivatives:

Table 1: Reaction Conditions for the Synthesis of this compound Derivatives| Derivative | Reagents | Molar Ratio (Acid:Amine or equivalent) | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| N-benzyl-3-phenylpropanamide | 3-Phenylpropanoic acid, Benzylamine, EDC·HCl | 1:1 | 30 | 30-60 min | Up to 81 |

| N-benzyl-3-phenylpropanamide | 3-Phenylpropanoic acid, Benzylamine, SOCl₂ | - | 65-70 (activation) | - | - |

| N-isopropyl-3-phenylpropanamide | 3-Phenylpropanoic acid, Isopropylamine, EDC/DCC | - | 0-25 | - | - |

| N-isopropyl-3-phenylpropanamide | 3-Phenylpropanoic acid, Isobutyl chloroformate, Triethylamine, Isopropylamine | 1:1.2 (Acid:Amine) | -20 to 5 (anhydride), 0-25 (coupling) | - | 70-85 |

| 2-amino-2-methyl-3-phenylpropanamide | 2-Methyl-3-phenylpropanoyl chloride, Ammonia | 1:1.2 | 0 to 25 | 4-6 hours | 74-85 |

Purification Techniques (e.g., Extraction, Chromatography)

Post-synthesis purification is a critical step to ensure the high purity of this compound and its derivatives. Common techniques include liquid-liquid extraction, chromatography, and recrystallization.

Following the synthesis of N-benzyl-3-phenylpropanamide, a work-up involving liquid-liquid extraction and column chromatography is typically performed. Similarly, for EDC·HCl-mediated amidation, the purification process involves sequential washes with aqueous HCl and NaOH to remove unreacted reagents.

For the purification of N-isopropyl-3-phenylpropanamide, a post-reaction mixture is washed with 5% HCl to remove any unreacted amine and saturated sodium bicarbonate (NaHCO₃) to neutralize residual acid. Further purification can be achieved through crystallization from an ethanol/water mixture (3:1 v/v), which can yield a product with 98% purity. Alternatively, silica gel chromatography can be employed.

Recrystallization is another effective method. For instance, this compound can be purified by recrystallization using an ethanol/water mixture. Column chromatography using silica gel with an ethyl acetate/hexane eluent system is also a common practice to ensure high purity.

The table below outlines the purification techniques used for different this compound derivatives.

Table 2: Purification Techniques for this compound Derivatives| Derivative | Purification Method | Details |

|---|---|---|

| This compound | Recrystallization | Using an ethanol/water mixture. |

| This compound | Column Chromatography | Silica gel with ethyl acetate/hexane eluent. |

| N-benzyl-3-phenylpropanamide | Liquid-Liquid Extraction & Column Chromatography | Standard work-up procedure. |

| N-benzyl-3-phenylpropanamide | Aqueous Washes | Sequential washes with aqueous HCl and NaOH. |

| N-isopropyl-3-phenylpropanamide | Liquid-Liquid Extraction | Washed with 5% HCl and saturated NaHCO₃. |

| N-isopropyl-3-phenylpropanamide | Crystallization | From an ethanol/water (3:1 v/v) mixture. |

| N-isopropyl-3-phenylpropanamide | Silica Gel Chromatography | Standard chromatographic purification. |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides, including this compound, to develop more environmentally benign and efficient processes.

Catalytic Methods (e.g., Boric Acid Catalysis, Pincer Complexes)

Catalytic methods offer a greener alternative to traditional stoichiometric reagents in amide synthesis, often leading to higher atom economy and reduced waste.

Boric acid has emerged as an inexpensive and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgpurdue.edu This method avoids the use of hazardous reagents and often results in high yields. orgsyn.org For example, the boric acid-catalyzed synthesis of N-benzyl-3-phenylpropanamide from hydrocinnamic acid and benzylamine demonstrates significantly improved atom economy compared to classical methods. sescollege.ac.inwalisongo.ac.id The reaction is typically carried out at elevated temperatures, and a Dean-Stark trap is used to remove the water byproduct, driving the reaction to completion. walisongo.ac.id Research has shown that boric acid catalysis is applicable to a wide range of substrates, including the synthesis of precursors to active pharmaceutical ingredients. ucl.ac.uk

Pincer complexes , particularly those of transition metals like ruthenium and manganese, have shown great promise in the catalytic hydration of nitriles to form primary amides. nih.govresearchgate.netrsc.org This represents an atom-economical route to amides. nih.gov Ruthenium pincer complexes can catalyze the hydration of various nitriles under mild conditions, often at room temperature, without the need for additives. rsc.org Manganese pincer complexes have also been developed for the efficient and selective hydration of nitriles, providing moderate to good yields of the corresponding amides. nih.govacs.org These catalytic systems operate through a metal-ligand cooperative pathway to activate the nitrile group. nih.govacs.org

Atom Economy and Reaction Mass Efficiency

Atom economy and reaction mass efficiency are key metrics in green chemistry for evaluating the efficiency of a chemical process.

Atom Economy is a theoretical measure of the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The direct catalytic amidation using boric acid exemplifies a high atom economy. For the synthesis of N-benzyl-3-phenylpropanamide, the boric acid catalyzed route has a calculated atom economy of 93%, whereas the acid chloride route and the coupling reagent method have atom economies of only 49% and 31%, respectively. sescollege.ac.in

Reaction Mass Efficiency (RME) provides a more practical measure by considering the actual isolated yield of the product in relation to the mass of all reactants used. wikipedia.org While atom economy is a theoretical maximum, RME reflects the practical efficiency of a reaction. walisongo.ac.id The ideal value for RME is 100%. walisongo.ac.id It accounts for both the yield and any excess reactants but does not factor in solvents or other auxiliary materials. walisongo.ac.id

The following table compares different synthetic routes to N-benzyl-3-phenylpropanamide based on green chemistry metrics.

Table 3: Comparison of Green Chemistry Metrics for N-benzyl-3-phenylpropanamide Synthesis| Synthetic Route | Atom Economy (%) | Notes |

|---|---|---|

| Acid Chloride Route | 49 | Generates stoichiometric byproducts. sescollege.ac.in |

| Coupling Reagent Route | 31 | Utilizes a high molecular weight coupling agent. sescollege.ac.in |

| Boric Acid Catalyzed Route | 93 | Produces only water as a byproduct. sescollege.ac.in |

Solvent-Free Conditions

Performing reactions under solvent-free conditions is a significant goal in green chemistry as it reduces waste and potential environmental impact. Mechanochemical methods, such as ball milling, have been successfully employed for the synthesis of amides without the use of organic solvents. researchgate.net For the synthesis of N-benzyl-3-phenylpropanamide, a mechanochemical approach using 3-phenylpropionic acid and benzylamine hydrochloride in a planetary mill resulted in a 94% yield. researchgate.net This solvent-free method also simplifies product isolation, often requiring only a water-based work-up. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained traction as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been applied to the synthesis of this compound derivatives.

For instance, the synthesis of N-(2-methoxy-5-nitrophenyl)-3-oxo-3-phenylpropanamide was achieved by irradiating a mixture of 2-methoxy-5-nitroaniline and ethyl benzoylacetate in a microwave oven for just 7 minutes, resulting in an 81% yield. researchgate.net Another study reported a microwave-assisted direct amidation of carboxylic acids with amines using ceric ammonium nitrate as a catalyst. nih.gov This method, conducted at 160-165°C for 2 hours, yielded various amides in very good to excellent yields. nih.gov These examples demonstrate the potential of microwave irradiation to significantly improve the efficiency and greenness of this compound synthesis. vanderbilt.edueurekaselect.com

Ultrasonic Synthesis

Ultrasonic synthesis has emerged as a powerful and environmentally friendly technique for chemical transformations. This method utilizes high-frequency sound waves to generate acoustic cavitation, which in turn creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. hielscher.comasianpubs.org

A notable application of this technology is in the catalyst-free, one-pot synthesis of highly substituted propanamide derivatives in water. researchgate.net This approach aligns with the principles of green chemistry by being energy-efficient and rapid. For instance, the synthesis of 2-cyano-3-phenylpropanamide derivatives has been successfully achieved through the bioreduction of (E)-2-cyano-3-(phenyl)acrylamide derivatives, which were themselves synthesized using microwave irradiation. researchgate.net The subsequent bioreduction step, facilitated by the marine-derived fungus Cladosporium sp., proceeded under mild conditions in a phosphate buffer at 32°C, yielding the desired products in good yields (48–90%) within a short reaction time of 8 hours. researchgate.net

The key advantages of ultrasonic-assisted synthesis include significantly reduced reaction times, enhanced reaction rates, and improved yields when compared to conventional heating methods. asianpubs.org

Reactive Extrusion Synthesis

Reactive extrusion is a solvent-free mechanochemical method that has proven to be highly efficient for the synthesis of amides, including derivatives of this compound. researchgate.net This technique involves the use of a twin-screw extruder where reactants are mixed and react under controlled temperature and pressure, leading to rapid product formation.

A study demonstrated the synthesis of N-benzyl-3-phenylpropanamide from 3-phenylpropanoic acid and benzylamine using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in a twin-screw extruder. rsc.org This process is significantly faster than traditional solvent-based methods, with reaction times as short as 1-2 minutes. Furthermore, it avoids the formation of urea byproducts, which can be a challenge in CDI-mediated couplings.

The efficiency of reactive extrusion is highlighted by the high yields achieved. For example, the synthesis of N-benzyl-3-phenylpropanamide via this method resulted in an 81% yield. rsc.org Other coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) have also been successfully employed in reactive extrusion for amidation reactions. rsc.orgresearchgate.net

Table 1: Comparison of Synthesis Methods for N-benzyl-3-phenylpropanamide

| Synthesis Method | Coupling Agent | Reaction Time | Yield | Byproducts | Reference |

|---|---|---|---|---|---|

| Reactive Extrusion | CDI | 1-2 minutes | 81% | Avoids urea byproduct | rsc.org |

| Conventional | CDI | - | - | Urea formation possible | |

| Reactive Extrusion | EDC·HCl | - | - | - | rsc.orgresearchgate.net |

| Conventional | EDC·HCl | 30-60 minutes | - | - | |

| Mixed Anhydride | - | - | 90% | More straightforward | |

| Ball-milling | - | 5 minutes | 94% | - | researchgate.net |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a versatile platform for the combinatorial synthesis of diverse derivatives of a fundamental peptide scaffold, including those based on this compound. mdpi.comnih.gov This methodology involves attaching a starting material to a solid support (resin) and then sequentially adding building blocks to construct the desired molecule. peptide.com

This approach allows for a three-point variation at the α-carbon of the amino acid and at the amino and carboxyl functionalities in a single sequence. nih.gov For instance, derivatives of a peptide unit can be constructed from unnatural amino acids where the amino group is acylated with various carboxylic acids and the carboxyl group is amidated with amines. mdpi.com

A specific example involves the use of Wang resin to immobilize morpholine derivatives for the stepwise assembly of N-4-morpholinyl-3-phenylpropanamide. vulcanchem.com While effective for generating libraries of compounds, this method can be less cost-effective for large-scale production. vulcanchem.com The flexibility of solid-phase synthesis enables the creation of a wide array of biomimetic molecules for applications such as drug discovery. nih.gov

Enantioselective Synthesis of Chiral this compound Derivatives

The development of methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for the production of pharmaceuticals.

Chiral Catalysis (e.g., Rhodium-Carbenoid Intermediates)

Rhodium-catalyzed reactions involving carbenoid intermediates are powerful tools for the construction of chiral centers with high enantioselectivity. beilstein-journals.orgd-nb.info These reactions often utilize chiral rhodium(II) complexes, such as carboxylates and carboxamides, to control the stereochemical outcome. beilstein-journals.orgd-nb.info The electrophilic character of the rhodium atom involved in the insertion mechanism is enhanced by the second rhodium atom in the dirhodium(II) complex, which withdraws electron density. beilstein-journals.orgd-nb.info

One application of this methodology is the enantioselective insertion of carbenoids into C(sp³)–H bonds. beilstein-journals.orgd-nb.info For example, rhodium(I)-catalyzed insertion of carbenoids into Si-H bonds provides efficient access to functional chiral silanes with up to 99% enantiomeric excess (ee). acs.org The reaction mechanism is believed to proceed through a chiral rhodium(I) carbenoid intermediate. acs.org

Furthermore, a co-catalytic system employing an achiral rhodium catalyst and a chiral squaramide has been developed for the enantioselective N-alkylation of primary amides via carbene N-H insertion. nih.gov This method is notable for its mild conditions, rapid reaction rates (often complete within 1 minute), broad substrate scope, and excellent yields and enantioselectivities (up to 96% ee). nih.gov Mechanistic studies suggest that non-covalent interactions between the catalyst and the reaction intermediate are crucial for enantiocontrol. nih.gov

Chiral rhodium-bis(oxazolinyl)phenyl complexes have also been shown to catalyze the conjugate hydrosilylation of 3,3-diarylacrylate derivatives to produce optically active 3,3-diarylpropanoate derivatives with high yields and enantioselectivities. organic-chemistry.org

Table 2: Rhodium-Catalyzed Enantioselective Reactions

| Reaction Type | Catalyst System | Substrates | Products | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Si-H Insertion | Rh(I)-diene complex | α-diazoesters, α-diazophosphonates | Chiral organosilanes | Up to 99% | acs.org |

| N-H Insertion | Rh₂(OAc)₄ / Chiral Squaramide | Primary amides, diazoketones | Chiral α-amido ketones | Up to 96% | nih.gov |

| Conjugate Hydrosilylation | Chiral Rh-bis(oxazolinyl)phenyl | 3,3-diarylacrylates | Optically active 3,3-diarylpropanoates | Up to 99% | organic-chemistry.org |

| Cyclopropanation | Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | Cyclopropanes | Up to 98% | nih.gov |

Kinetic Resolution Strategies (e.g., Planar-Chiral DMAP Catalyst)

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. Non-enzymatic kinetic resolution using chiral catalysts offers a powerful alternative to traditional enzymatic methods.

A notable example is the use of a planar-chiral ferrocenyl 4-(dimethylamino)pyridine (DMAP) derivative catalyst for the kinetic resolution of racemic β-hydroxy esters. nih.govnih.gov This method has been successfully applied to a range of aromatic β-hydroxy esters, achieving excellent selectivities and high enantiomeric excesses (up to 99% ee). nih.govnih.gov

The utility of this approach was demonstrated in the synthesis of enantiomerically pure (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key intermediate for the synthesis of bioactive molecules. nih.govnih.govresearchgate.netresearchgate.netcsic.es The process involves the kinetic resolution of a racemic β-hydroxy ester, followed by amidation to yield the desired chiral β-hydroxy amide. csic.es Specifically, the kinetic resolution of ethyl 3-hydroxy-3-phenylpropanoate using the planar-chiral DMAP catalyst and acetic anhydride yielded the (S)-enantiomer with 99% ee. csic.es Subsequent treatment with aqueous methylamine afforded (S)-3-hydroxy-N-methyl-3-phenylpropanamide in 85% yield while retaining the high enantiopurity. csic.es

This strategy highlights the effectiveness of planar-chiral DMAP catalysts in preparing optically pure building blocks for complex molecule synthesis. nih.govnih.gov

Substrate Scope and Stereoselectivity

The success of an enantioselective synthesis is largely determined by its substrate scope and the degree of stereoselectivity it can achieve.

In the rhodium-catalyzed N-H insertion reaction using a chiral squaramide co-catalyst, a broad range of amides and diazoketones were found to be suitable substrates. nih.gov Both aliphatic and aromatic amides, including those with electron-donating or electron-withdrawing groups, reacted efficiently to give products with high yields (85-99%) and high enantioselectivities (88-96% ee). nih.gov Similarly, diazoketones with various substituents on the aryl ring, including electron-donating and electron-withdrawing groups, as well as naphthyl groups, provided the corresponding products with good to high enantioselectivities (74-94% ee). nih.gov

In the context of kinetic resolution using a planar-chiral DMAP catalyst, the method has been shown to be effective for a variety of aromatic β-hydroxy esters, consistently yielding high enantiomeric excesses. nih.govnih.gov

Enzymatic approaches also offer broad substrate scope. For instance, the asymmetric synthesis of optically pure (S)-3-hydroxy-3-phenylpropanamide derivatives has been achieved from various substituted benzoylacetonitriles using a combination of an alcohol dehydrogenase (ADH) and a nitrile hydratase (NHase). tandfonline.comresearchgate.netresearchgate.net While the NHase could hydrate a wide range of substituted nitriles, the ADH showed selectivity for para-substituted substrates. tandfonline.comresearchgate.net This highlights how the substrate scope can be influenced by the specific catalyst or enzyme used.

The development of new catalysts continues to expand the substrate scope and improve stereoselectivity. For example, rhodium(I) carbenoid complexes have shown great versatility in asymmetric carbon-heteroatom bond formation. acs.org Chiral rhodium-bis(oxazolinyl)phenyl catalysts have demonstrated high enantioselectivity across a broad scope of 3,3-diarylacrylate substrates, including those with para-, meta-, and ortho-substituted aryl groups, as well as bulky naphthyl and phenanthrenyl derivatives. organic-chemistry.org

Synthesis of Specific this compound Derivatives for Research Applications

The synthesis of this compound and its derivatives is a cornerstone of medicinal chemistry and materials science, providing a versatile scaffold for a wide range of applications. Researchers continually develop and refine synthetic methodologies to access novel derivatives with tailored properties. This section details the synthesis of specific classes of this compound derivatives, highlighting key reaction strategies and optimization parameters.

N-Substituted 3-Phenylpropanamides

The synthesis of N-substituted 3-phenylpropanamides is a significant area of research, with applications in drug discovery and materials science. These derivatives are often prepared through the amidation of 3-phenylpropanoic acid or its activated forms with a diverse range of primary and secondary amines.

A common and effective method involves the use of coupling agents to facilitate the formation of the amide bond. For instance, the synthesis of N-substituted-aryl-3-phenylpropanamide derivatives has been accomplished using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt). The optimization of reaction conditions, such as maintaining a pH between 6.5 and 7.5 and controlling the temperature between 0 and 25°C, is crucial for minimizing side reactions and maximizing yields. In one study, a series of N-substituted-aryl-3-phenylpropanamide derivatives were synthesized to evaluate their inhibitory activities on NF-κB transcriptional activity. yakhak.org

Another approach is the mixed anhydride-mediated amidation. This method, often used for synthesizing compounds like N-isopropyl-3-phenylpropanamide, involves reacting 3-phenylpropanoic acid with isobutyl chloroformate in the presence of a base like triethylamine to form a mixed anhydride intermediate. This intermediate is then reacted with the desired amine. This process is highly reproducible and scalable.

Solvent-free techniques are also emerging as a sustainable alternative. Mechanochemical synthesis using a twin-screw extruder has been demonstrated for the preparation of N-benzyl-3-phenylpropanamide. This method significantly reduces reaction times and eliminates the need for solvents, offering an environmentally friendly route to these compounds.

The synthesis of more complex N-substituted derivatives, such as those incorporating heterocyclic moieties, has also been reported. For example, N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides were synthesized in a two-step process involving the initial reaction of phthalic anhydride with phenylalanine, followed by an amidation reaction with various anilines. nih.gov Similarly, N,N-3-phenyl-3-benzylaminopropanamide derivatives have been synthesized and identified as novel cholesteryl ester transfer protein (CETP) inhibitors. nih.gov

Table 1: Synthesis of N-Substituted 3-Phenylpropanamides

| Derivative | Starting Materials | Key Reagents/Method | Application |

|---|---|---|---|

| N-Substituted-aryl-3-phenylpropanamides | 3-Phenylpropanoic acid, Substituted anilines | EDC, HOBt | NF-κB inhibitors yakhak.org |

| N-Isopropyl-3-phenylpropanamide | 3-Phenylpropanoic acid, Isopropylamine | Mixed anhydride method | Chemical intermediate |

| N-Benzyl-3-phenylpropanamide | 3-Phenylpropanoic acid, Benzylamine | Reactive extrusion | Solvent-free synthesis |

| N-Aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides | Phthalic anhydride, Phenylalanine, Substituted anilines | Amidation | Antiepileptic activity nih.gov |

| N,N-3-Phenyl-3-benzylaminopropanamides | --- | Systematic structure variation | CETP inhibitors nih.gov |

Hydroxy-Substituted 3-Phenylpropanamides

Hydroxy-substituted 3-phenylpropanamides are valuable chiral building blocks in the synthesis of various pharmaceuticals. The introduction of a hydroxyl group, particularly in a stereocontrolled manner, is a key focus of synthetic efforts.

One prominent method for synthesizing optically pure (S)-3-hydroxy-3-phenylpropanamide derivatives is through enzymatic cascades. A one-pot, two-step process utilizing an alcohol dehydrogenase (ADH) and a nitrile hydratase (NHase) has been developed. tandfonline.comtandfonline.com This chemoenzymatic approach starts from substituted benzoylacetonitriles, where the ADH selectively reduces the keto group to a hydroxyl group, and the NHase hydrates the nitrile to an amide. tandfonline.com This method has been shown to produce the desired (S)-3-hydroxy-3-phenylpropanamide derivatives in high conversions (>99%) and excellent enantiomeric excess (>99%). tandfonline.comtandfonline.com The stereoelectronic effects of substituents on the phenyl ring were found to be more significant for the ADH-catalyzed reduction than for the NHase hydration. tandfonline.com

Kinetic resolution of racemic β-hydroxy esters using a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative catalyst is another strategy to access optically pure β-hydroxy amides. researchgate.net This method allows for the separation of enantiomers, providing access to valuable chiral precursors. researchgate.net

The synthesis of N,N-dimethyl-3-hydroxy-2-phenylpropanamide can be achieved through a multi-step process. One route involves the reaction of β-propiolactone with dimethylamine, followed by the introduction of the phenyl group.

Table 2: Synthesis of Hydroxy-Substituted 3-Phenylpropanamides

| Derivative | Starting Material | Key Reagents/Method | Key Finding |

|---|---|---|---|

| (S)-3-Hydroxy-3-phenylpropanamide derivatives | Substituted benzoylacetonitriles | Alcohol dehydrogenase (ADH), Nitrile hydratase (NHase) | High conversion (>99%) and enantiomeric excess (>99%) tandfonline.comtandfonline.com |

| Optically pure β-hydroxy amides | Racemic β-hydroxy esters | Planar-chiral DMAP derivative catalyst | Kinetic resolution of enantiomers researchgate.net |

| N,N-Dimethyl-3-hydroxy-2-phenylpropanamide | β-Propiolactone, Dimethylamine | Multi-step synthesis | Combination of hydrogen-bonding and lipophilic features |

Halogenated Derivatives

Halogenated derivatives of this compound are synthesized for various research applications, including their use as intermediates in the preparation of more complex molecules and for their potential biological activities.

The synthesis of chlorinated derivatives has been explored in the context of developing NF-κB inhibitors. Specifically, chloro-substituted N-aryl-3-phenylpropanamide derivatives have shown more potent activity than the parent compound. yakhak.org The synthesis of these compounds typically follows the general amidation procedures, starting from the corresponding halogenated 3-phenylpropanoic acid or by introducing the halogen onto the aromatic ring of a pre-formed this compound scaffold.

In a different study, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was synthesized and characterized. researchgate.net Its structure was confirmed by X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. researchgate.net

The synthesis of derivatives containing a pentafluorosulfanyl (SF5) group has also been reported. mdpi.com For example, (S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-(3-(pentafluoro-λ6-sulfanyl)phenyl)propanamide was synthesized as part of a series of ostarine derivatives. mdpi.com The synthesis involved multiple steps, including the preparation of 4-bromo-3-(pentafluorosulfanyl)aniline as a key intermediate. mdpi.com

Table 3: Synthesis of Halogenated this compound Derivatives

| Derivative | Starting Material/Precursor | Application/Research Focus |

|---|---|---|

| Chloro-substituted N-aryl-3-phenylpropanamides | Halogenated 3-phenylpropanoic acid | NF-κB inhibitors yakhak.org |

| 2-Benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | --- | Structural and spectral analysis researchgate.net |

| (S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-(3-(pentafluoro-λ6-sulfanyl)phenyl)propanamide | 4-Bromo-3-(pentafluorosulfanyl)aniline | Selective Androgen Receptor Modulators (SARMs) mdpi.com |

Derivatives with Complex Aryl/Heteroaryl Substituents

The incorporation of complex aryl and heteroaryl moieties into the this compound framework is a key strategy for developing compounds with novel properties and biological activities.

A series of N,N-diethyl-3-substituted-2-(4-methylphenylsulfonamido)alkanamides were synthesized, with N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide showing notable antibacterial activity. covenantuniversity.edu.ng Another study focused on the synthesis of N-substituted triazole-based derivatives, specifically N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, for their potential nonlinear optical properties. researchgate.net

The synthesis of derivatives containing imidazole has also been reported. Novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized by coupling [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid with 2-amino-N-(substituted)-3-phenylpropanamide derivatives. nih.gov

Furthermore, the synthesis of 2-(phenylthiocarbamoyl)-N-(benzothiazol-2-yl)-3-phenyl-3-oxopropanamide has been achieved, serving as a versatile intermediate for preparing poly-substituted thiophenes and 1,3,4-thiadiazoles. researchgate.net The synthesis of 3-aryl and 3-heteroaryl substituted-1H-indazoles has also been developed, with some derivatives being prepared from the reaction of hetero-aromatic aldehydes and phenylhydrazine. researchgate.net

A three-component reaction of azole or azine N-oxides, 1,1-difluorostyrenes, and amines has been utilized to produce amides of α-aryl-α-heteroarylacetic or propionic acids. nih.gov Palladium-catalyzed C-H bond functionalization is another powerful tool for synthesizing complex heterocyclic systems fused to the this compound core. cnr.it

Table 4: Synthesis of this compound Derivatives with Complex Aryl/Heteroaryl Substituents

| Derivative Class | Synthetic Approach | Application/Research Focus |

|---|---|---|

| N,N-Diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | Multi-step synthesis from arylsulfonamide precursors | Antibacterial agents covenantuniversity.edu.ng |

| N-Substituted triazole derivatives | Reaction of triazole intermediates with N-phenylpropanamide | Nonlinear optical materials researchgate.net |

| N-Substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amides | Coupling reaction with HATU | p38 MAP kinase inhibitors nih.gov |

| 2-(Phenylthiocarbamoyl)-N-(benzothiazol-2-yl)-3-phenyl-3-oxopropanamide | Reaction with phenyl isothiocyanate | Intermediate for thiophenes and thiadiazoles researchgate.net |

| 3-Aryl/Heteroaryl-1H-indazoles | Reaction of aldehydes with phenylhydrazine | Biologically active heterocycles researchgate.net |

| α-Aryl-α-heteroarylacylamides | Three-component reaction of N-oxides, difluorostyrenes, and amines | C-H bond functionalization nih.gov |

Multifunctional Derivatives

Multifunctional derivatives of this compound, which possess multiple reactive sites or functional groups, are of great interest for creating complex molecular architectures and materials with unique properties.

One example is the synthesis of (S)-2-amino-N-((S)-1-(((5-hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide. researchgate.net This complex molecule, incorporating a hydroxypyridinone moiety, was investigated for its potential as a shrimp preservative due to its tyrosinase inhibitory and antioxidant activities. researchgate.net

Another area of research involves the asymmetric hydrolysis of malonamide derivatives to produce optically active α,α-disubstituted malonamic acids. For instance, the hydrolysis of 2-benzyl-2-methyl-malononitrile using Rhodococcus sp. resulted in a mixture of products including (S)-2-cyano-2-methyl-3-phenylpropanamide. acs.org This highlights the potential of biocatalysis in generating multifunctional chiral building blocks.

The synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives represents another class of multifunctional compounds. nih.gov These molecules, featuring a N-hydroxybenzamide group, were designed as histone deacetylase (HDAC) inhibitors. nih.gov The synthesis involved coupling a substituted 3-phenylpropanoic acid with a protected p-aminobenzoic acid derivative, followed by deprotection and hydroxamation.

Table 5: Synthesis of Multifunctional this compound Derivatives

| Derivative | Key Functional Groups | Synthetic Strategy | Application/Research Focus |

|---|---|---|---|

| (S)-2-amino-N-((S)-1-(((5-hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide | Hydroxypyridinone, two chiral centers | Multi-step synthesis | Shrimp preservative, tyrosinase inhibitor researchgate.net |

| (S)-2-Cyano-2-methyl-3-phenylpropanamide | Cyano group, chiral center | Asymmetric hydrolysis of a dinitrile | Chiral building block acs.org |

| N-Hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives | N-Hydroxybenzamide, amide linkage | Multi-step synthesis involving coupling and hydroxamation | Histone deacetylase (HDAC) inhibitors nih.gov |

Reactivity and Mechanistic Investigations of 3-phenylpropanamide

Core Chemical Transformations of the Amide Group

The chemical reactivity of 3-Phenylpropanamide is largely dictated by the amide functional group (-CONH₂). This group is subject to a variety of transformations, including oxidation, reduction, nucleophilic substitution, and hydrolysis, which allow for its conversion into other key functional groups.

The amide group of this compound can be oxidized to a carboxylic acid, yielding 3-Phenylpropanoic Acid. This transformation typically requires the use of strong oxidizing agents. Common reagents employed for this purpose include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction involves the conversion of the carbon-nitrogen bond of the primary amide into a carbon-oxygen bond, resulting in the corresponding carboxylic acid.

The selection of the oxidizing agent and reaction conditions is crucial to ensure the selective oxidation of the amide group without affecting the phenyl ring. For instance, oxidation often proceeds under acidic conditions to facilitate the reaction.

Table 1: Reagents for the Oxidation of this compound

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 3-Phenylpropanoic Acid |

One of the most fundamental transformations of amides is their reduction to amines. This compound can be effectively reduced to 3-Phenylpropanamine, a reaction that converts the carbonyl group (C=O) into a methylene group (-CH₂-). orgoreview.comontosight.ai

This reduction is most commonly achieved using powerful hydride-donating reagents. wikipedia.org Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, typically used in an anhydrous ether solvent followed by an aqueous workup. doubtnut.com Unlike other carbonyl compounds such as esters, which are reduced to alcohols, primary amides are reduced all the way to the corresponding primary amine. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce amides. orgoreview.com

Other versatile reducing agents have been developed for this transformation, offering milder conditions or different selectivities. These include borane complexes (such as BH₃-THF or B₂H₆) and catalytic hydrogenation, although the latter often requires high pressures and temperatures. wikipedia.orgacsgcipr.org The mechanism for reduction with hydride reagents involves the initial nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the formation of a reactive iminium ion intermediate, which is then rapidly reduced to the amine.

Table 2: Selected Reagents for the Reduction of this compound

| Reagent | Product | Key Characteristics | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3-Phenylpropanamine | Strong, widely used reducing agent. | doubtnut.com |

| Borane (BH₃ or B₂H₆) | 3-Phenylpropanamine | A milder alternative to LiAlH₄. | acsgcipr.org |

| Catalytic Hydrogenation | 3-Phenylpropanamine | Requires high pressure/temperature and specific catalysts (e.g., copper chromite). | wikipedia.org |

The amide group in this compound can engage in nucleophilic substitution reactions. These reactions can occur at the carbonyl carbon, leading to the substitution of the amino group, or can involve the nitrogen atom acting as a nucleophile. For instance, N-substituted 3-phenylpropanamides can be formed by reacting this compound with electrophiles like alkyl halides or acyl chlorides in the presence of a base.

In these reactions, the nitrogen atom of the amide can be deprotonated by a base, forming an amidate anion which is a more potent nucleophile. This anion can then attack an electrophile. Alternatively, under certain conditions, the carbonyl group can be activated to facilitate attack by a nucleophile, although this is less common than hydrolysis. The reactivity is influenced by the functional groups present; for example, the carbonyl group can undergo acylation. smolecule.com

Amides can be hydrolyzed back to their parent carboxylic acids and ammonia or an amine. This compound undergoes hydrolysis under both acidic and basic conditions to yield 3-Phenylpropanoic Acid and ammonia. smolecule.comevitachem.com

Basic Hydrolysis: This is typically achieved by heating the amide with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). beilstein-journals.orgnih.gov The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is followed by the elimination of the amide anion, which is a poor leaving group but is subsequently protonated by the solvent or upon workup.

Acidic Hydrolysis: This process involves heating the amide in a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.

Table 3: Conditions for Hydrolysis of Amides

| Condition | Reagents | Products | Reference |

|---|---|---|---|

| Basic | NaOH or KOH in H₂O, heat | 3-Phenylpropanoic Acid (as carboxylate salt), Ammonia | beilstein-journals.orgnih.govsmolecule.com |

Nucleophilic Substitution Reactions of the Amide Group

Reactions Involving the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of benzene and its derivatives. lumenlearning.com In an EAS reaction, an electrophile attacks the electron-rich π system of the benzene ring, leading to the substitution of a hydrogen atom. lumenlearning.com

The substituent already present on the ring—in this case, the -CH₂CH₂CONH₂ group—governs the position of the incoming electrophile. The propylamide group is an ortho-, para-director. Although the carbonyl group within the amide is electron-withdrawing, its influence is insulated from the ring by the ethyl (-CH₂CH₂) spacer. The alkyl chain itself is weakly electron-donating through an inductive effect, thus activating the ring toward substitution at the ortho and para positions relative to the meta position.

While specific examples of EAS reactions on this compound are not extensively detailed in general literature, the principles of EAS apply. More advanced research has demonstrated specific functionalization of the phenyl ring, such as the synthesis of ortho-palladated 3-phenylpropanamides. These reactions involve the oxidative addition of 3-(2-iodophenyl)propanamides to a palladium(0) source to create a direct palladium-carbon bond on the phenyl ring, which can then be used to introduce other functional groups. acs.org

Oxidation of the Benzyl Group

The benzyl group of this compound can undergo oxidation to form corresponding alcohols or ketones. evitachem.com This transformation can be achieved using various oxidizing agents. For instance, chromium trioxide or potassium permanganate in an acidic medium are commonly employed for this purpose. evitachem.com The primary product of such an oxidation reaction is 3-phenylpropanoic acid.

In a related context, a novel radical condensation reaction has been developed where benzylic alcohols react with acetamides to generate 3-arylpropanamides, with water as the only byproduct. researchgate.net This reaction is facilitated by potassium tert-butoxide, which is proposed to act as both a base and a radical initiator. researchgate.net The suggested mechanism involves a radical anion of the benzylic alcohol coupling with the enolate of the amide to form a new carbon-carbon bond. researchgate.net

| Reactant | Oxidizing Agent/Conditions | Major Product | Reference |

|---|---|---|---|

| This compound | Potassium permanganate (acidic medium) | 3-Phenylpropanoic acid | |

| This compound | Chromium trioxide | 3-Phenylpropanoic acid | |

| N-benzyl-N-methyl-3-phenylpropanamide | Chromium trioxide or potassium permanganate (acidic conditions) | Corresponding alcohols or ketones | evitachem.com |

Catalytic Reactions of this compound

Catalytic methods play a crucial role in the synthesis and transformation of amides, offering more efficient and environmentally friendly alternatives to stoichiometric reactions. walisongo.ac.id

Carbonylation reactions involve the introduction of a carbonyl group into a substrate and are fundamental processes in organic synthesis. mdpi.com The palladium-catalyzed carbonylation of ortho-palladated 3-phenylpropanamides has been studied for the synthesis of seven- and nine-membered heterocyclic compounds. acs.org For example, the reaction of ortho-palladated 3-phenylpropanamides with carbon monoxide can lead to the formation of seven-membered palladacycles. acs.org These can be further enlarged to nine-membered rings through the insertion of alkynes. acs.org

In a related process, the PdI2/KI-catalyzed oxidative carbonylation of α-amino amides, including derivatives of this compound, has been reported. rsc.org This type of reaction is significant for creating more complex molecular architectures from simpler precursors.

| Substrate | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| ortho-Palladated 3-phenylpropanamides | Palladium catalyst, CO | Seven-membered palladacycles | acs.org |

| α-Amino amides (related to this compound) | PdI2/KI | Carbonylated products | rsc.org |

Carbene insertion into N-H bonds is a powerful method for forming C-N bonds. organic-chemistry.org Highly enantioselective carbene insertion into the N-H bonds of aliphatic amines has been achieved using a dual catalytic system comprising an achiral copper complex and a chiral amino-thiourea. nih.gov The copper complex activates the carbene precursor, while the chiral catalyst facilitates enantioselective proton transfer. nih.gov

More specifically, rhodium(II) catalysts have been successfully employed for the insertion of alkynyl carbenes into the N-H bonds of various amines and amides. organic-chemistry.org This method allows for the synthesis of densely functionalized α-alkynyl α-amino esters and other nitrogen-containing heterocycles. organic-chemistry.org Mechanistic studies suggest that the key step of 1,2-proton transfer proceeds through a metal-bound ylide. organic-chemistry.org While direct examples involving this compound are not explicitly detailed in the provided search results, the general reactivity of amides in these reactions is well-established.

Carbonylation Reactions

Mechanistic Studies of Amidation Reactions

The formation of amides from carboxylic acids and amines is a cornerstone of organic chemistry. core.ac.uk Mechanistic studies of these reactions provide insights into optimizing reaction conditions and developing new catalytic systems.

Proton transfer is a fundamental step in many chemical reactions, including amidation. In the thermal condensation of carboxylic acids and amines, the reaction can proceed through the attack of the amine on the hydrogen-bond-bound dimer of the carboxylic acid. acsgcipr.org The transfer of a proton between the carboxylic acid and the amine is generally not favored under non-aqueous conditions unless the resulting ammonium carboxylate salt precipitates from the solution, thereby driving the equilibrium. acsgcipr.org

In enzyme-catalyzed reactions, proton delivery to and from the active site is finely controlled. chemrxiv.org Molecular dynamics simulations have shown that in heme peroxidase enzymes, an active site arginine residue can be transiently deprotonated and participate in proton relay networks involving water molecules. chemrxiv.org This highlights the complex and dynamic nature of proton transfer in biological systems.

Recent studies have also proposed a radical-mediated proton transfer mechanism in acidic aqueous solutions, where the excess charge is delocalized over water clusters, leading to the formation of hydroxyl radicals. rsc.org This extends the classical Grotthuss mechanism and suggests that radical intermediates may play a role in proton transfer processes. rsc.org

Role of Intermediates and Transition States

The reactivity of this compound is critically influenced by the formation and stability of various intermediates and the energetic profiles of transition states across different reaction pathways. Mechanistic studies have elucidated these transient species, providing a deeper understanding of the compound's chemical behavior in reactions such as rearrangements, radical condensations, and catalyzed insertions.

Hofmann Rearrangement Intermediates

The Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeds through a series of well-defined intermediates when applied to amides like this compound. wikipedia.orgbdu.ac.in The reaction is initiated by the in-situ formation of sodium hypobromite from bromine and sodium hydroxide. wikipedia.org

The key mechanistic steps and intermediates are:

N-Bromoamide Formation : The process begins with the deprotonation of the amide's N-H proton by a base, creating an anion. This anion then reacts with bromine in an α-substitution to form an N-bromoamide intermediate. wikipedia.org

Anion and Rearrangement : A second deprotonation by the base removes the remaining amide proton, yielding a bromoamide anion. wikipedia.org This anion is unstable and rearranges; the phenylpropyl group migrates from the carbonyl carbon to the nitrogen as the bromide ion is eliminated. wikipedia.orgmasterorganicchemistry.com This concerted step avoids the formation of a nitrene, which has not been observed experimentally. wikipedia.orgedurev.in

Isocyanate Intermediate : The rearrangement results in the formation of a crucial isocyanate intermediate. wikipedia.orgorgoreview.com This intermediate is central to the Hofmann, Curtius, and other related rearrangements. masterorganicchemistry.com

Carbamic Acid Formation and Decarboxylation : The isocyanate is then hydrolyzed by water through nucleophilic addition, forming an unstable carbamic acid (or urethane). wikipedia.orgbdu.ac.in This final intermediate spontaneously loses carbon dioxide to yield the primary amine product. wikipedia.orgorgoreview.com

The sequence of intermediates in the Hofmann rearrangement is summarized below:

| Step | Reactant | Reagent | Intermediate | Product of Step |

| 1 | This compound | Base, Br₂ | Amide Anion | N-Bromo-3-phenylpropanamide |

| 2 | N-Bromo-3-phenylpropanamide | Base | Bromoamide Anion | Isocyanate |

| 3 | Isocyanate | H₂O | Carbamic Acid | Primary Amine + CO₂ |

This table illustrates the generally accepted pathway for the Hofmann Rearrangement. wikipedia.orgmasterorganicchemistry.com

Radical Condensation Pathways

Research into the synthesis of 3-arylpropanamides from benzylic alcohols and acetamides has revealed a radical condensation mechanism. rsc.org In these transformations, which can be mediated by potassium tert-butoxide, this compound itself can be a product, and its formation involves distinct intermediates and transition states. rsc.orgrsc.org

Mechanistic studies, including monitoring by gas chromatography (GC), have identified cinnamamide and N,N-dimethyl 3-hydroxy-3-phenylpropanamide as reaction intermediates. rsc.orgscispace.com The proposed mechanism suggests a radical pathway where the key intermediate is the radical anion of the benzylic alcohol. rsc.orgrsc.org This radical anion engages with the enolate of the amide, likely via a six-membered transition state, to form a new carbon-carbon bond. rsc.orgscispace.com Subsequent elimination leads to the corresponding cinnamamide, which is then reduced to afford the final 3-arylpropanamide product. rsc.orgrsc.org

| Proposed Intermediate | Precursor(s) | Role in Pathway |

| Benzylic Alcohol Radical Anion | Benzylic Alcohol, Radical Initiator | Key intermediate that couples with the amide enolate. rsc.orgrsc.org |

| Cinnamamide | Elimination from C-C coupled intermediate | Intermediate that undergoes reduction to the final product. rsc.orgscispace.com |

| N,N-dimethyl 3-hydroxy-3-phenylpropanamide | Addition product | Observed reaction intermediate. rsc.orgscispace.com |

This table outlines key intermediates identified in the radical condensation synthesis of 3-arylpropanamides. rsc.orgrsc.orgscispace.com

Transition States in Catalyzed N-H Insertion

The enantioselective insertion of a carbene into the N-H bond of this compound has been achieved using chiral catalysts, and computational studies have provided insight into the controlling transition states. nih.gov In a reaction between this compound and a diazoketone, density functional theory (DFT) calculations were used to model the transition states responsible for the observed enantioselectivity. nih.gov

The study identified two key transition state structures, designated RhTPA-TSR and RhTPA-TSS, leading to the major and minor enantiomers, respectively. nih.gov The energy difference between these states (2.2 kcal/mol) accounts for the high enantiomeric excess observed experimentally. nih.gov These transition states are characterized by:

Multiple Hydrogen Bonds : The chiral squaramide catalyst forms several hydrogen bonds with an enol intermediate derived from the diazoketone. nih.gov

π-π Stacking : A stabilizing π-π stacking interaction is present between the catalyst and the substrate in the favored transition state. nih.gov

Concerted Proton Transfer : The data suggest that proton transfer occurs in a concerted fashion through a cyclic transition state, rather than via a stepwise process with significant charge separation. nih.gov

The non-covalent interactions within the transition state assembly are the primary factors controlling the stereochemical outcome of the reaction. nih.gov

Cyclic Imide Intermediates in Fragmentation

Studies on the gas-phase dissociation of peptides containing glutamine (Gln) have used derivatives of this compound as model compounds to understand fragmentation mechanisms. ru.nl Infrared spectroscopy of fragment ions revealed that, contrary to some proposals, the dissociation does not produce a common oxazolone structure. Instead, the fragmentation proceeds through the formation of cyclic imide structures. ru.nl This occurs via nucleophilic attack by the nitrogen atom of the amide side chain, leading to a glutarimide structure in the case of Gln-containing species. ru.nl While not a direct reaction of this compound itself, this research provides evidence for the potential of related amide structures to form cyclic intermediates under specific conditions, diverging from more commonly assumed pathways. ru.nl

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Phenylpropanamide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR spectra typically reveal signals corresponding to the aromatic protons of the phenyl group, as well as the aliphatic protons of the propane chain and any N-substituents. For instance, in derivatives like N-isobutyl-3-phenylpropanamide, the aromatic protons appear as a multiplet in the range of δ 7.28–7.38 ppm. rsc.org The protons of the ethylidene bridge (-CH₂-CH₂-) adjacent to the phenyl and carbonyl groups show characteristic triplet signals. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbon (C=O) of the amide group typically resonates at a downfield chemical shift, often around δ 171-172 ppm. rsc.org Aromatic carbons are observed in the δ 126–141 ppm region, while the aliphatic carbons of the propanamide backbone appear at higher field strengths. rsc.org Computational DFT methods are also employed to calculate theoretical chemical shifts, which often show strong agreement with experimental data. dergipark.org.trresearchgate.net

The following table summarizes representative NMR data for derivatives of this compound, illustrating the typical chemical shift ranges.

| Compound Name | Nucleus | Solvent | Chemical Shifts (δ ppm) |

| N-isobutyl-3-phenylpropanamide | ¹H NMR | CDCl₃ | 7.38–7.28 (m, 5H, Ar-H), 5.56 (s, 1H, NH), 3.13 (t, 2H), 3.07 (t, 2H), 2.58 (t, 2H), 1.79–1.75 (m, 1H), 0.93 (d, 6H) rsc.org |

| ¹³C NMR | CDCl₃ | 172.15 (C=O), 140.97 (Ar-C), 128.61 (Ar-CH), 128.44 (Ar-CH), 126.31 (Ar-CH), 46.95, 38.68, 31.90, 28.49, 20.11 rsc.org | |

| Phenethyl 3-phenylpropanoate | ¹H NMR | CDCl₃ | 7.35-7.10 (m, 10H), 4.28 (t, 2H), 2.95-2.87 (m, 4H), 2.61 (t, 2H) rsc.org |

| ¹³C NMR | CDCl₃ | 172.9, 140.6, 137.9, 129.0, 128.6, 128.4, 126.7, 126.4, 65.1, 36.0, 35.2, 31.0 rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight and investigating the fragmentation patterns of this compound. When subjected to ionization, the molecule forms a molecular ion (M⁺), the peak for which confirms the compound's molecular mass. chemguide.co.uksavemyexams.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. rsc.org For example, the (M+H)⁺ ion for N-isobutyl-3-phenylpropanamide was calculated as 206.1545 and found to be 206.1546, confirming the formula C₁₃H₂₀NO. rsc.org

The fragmentation of the molecular ion provides structural clues. libretexts.org Common fragmentation patterns for amides can involve cleavage of the bonds adjacent to the carbonyl group. For derivatives like N-(1-adamantyl)-3-phenylpropanamide, the mass spectrum is expected to show the molecular ion peak along with these characteristic fragments. vulcanchem.com Gas chromatography coupled with mass spectrometry (GC-MS) is also a primary method for identification. libretexts.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. niom.no The spectrum of N-phenylpropanamide, a closely related compound, displays several characteristic absorption bands that confirm its structure. researchgate.netresearchgate.net

Key vibrational modes include:

N-H Stretching: A band in the region of 3300 cm⁻¹ corresponds to the N-H bond of the amide.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propane chain are observed just below 3000 cm⁻¹. libretexts.org

C=O Stretching: A strong absorption band, characteristic of the amide I band, is typically found in the 1640-1690 cm⁻¹ range. researchgate.net

N-H Bending: The amide II band, resulting from N-H bending and C-N stretching, appears around 1550 cm⁻¹.

C-C Stretching: Aromatic C-C stretching vibrations are seen in the 1600-1450 cm⁻¹ region. libretexts.org

The table below lists some experimentally observed and calculated vibrational frequencies for N-phenylpropanamide.

| Vibrational Mode | Observed Frequency (cm⁻¹) |

| C-H stretching (aliphatic) | 2965, 2920 researchgate.net |

| C=O stretching (amide I) | ~1640-1690 researchgate.net |

| CH₂ scissoring/bending | 1445, 1418, 1370 researchgate.net |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

For derivatives of this compound that are chiral, Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating enantiomers and determining enantiomeric purity or excess (ee). phenomenex.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. phenomenex.com

Various types of CSPs are effective, including those based on polysaccharides (like cellulose or amylose derivatives), proteins, and macrocyclic antibiotics. researchgate.netcsfarmacie.cz For example, the enantiomeric excess of a this compound derivative used in asymmetric catalysis was determined to be 90% using a Chiralpak-OD-H column, which is a cellulose-based CSP. The separation was achieved using a mobile phase of hexane and isopropanol.

Method development often involves screening different chiral columns and mobile phase compositions (both normal and reversed-phase) to achieve optimal resolution. phenomenex.comresearchgate.net This analytical technique is indispensable in asymmetric synthesis and for isolating pure enantiomers for biological testing. vanderbilt.edu

X-ray Crystallography for Conformation and Stereochemistry

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of this compound derivatives in the solid state. This powerful technique allows for the precise determination of bond lengths, bond angles, and torsional angles. mdpi.com